molecular formula C12H18O B8684227 Benzyl pentyl ether CAS No. 6382-14-5

Benzyl pentyl ether

Cat. No.: B8684227
CAS No.: 6382-14-5
M. Wt: 178.27 g/mol
InChI Key: RSDLTJVQMXAXCA-UHFFFAOYSA-N
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Description

Benzyl pentyl ether (C₆H₅CH₂-O-C₅H₁₁) is an aromatic ether characterized by a benzyl group (C₆H₅CH₂–) linked via an oxygen atom to a pentyl chain (–C₅H₁₁). Its molecular weight is approximately 164.25 g/mol, and its structure combines the aromatic properties of the benzyl moiety with the hydrophobic nature of the pentyl chain. This compound is typically synthesized through nucleophilic substitution reactions, such as the Williamson ether synthesis, where a benzyl halide reacts with a pentyl alkoxide.

This compound’s applications span medicinal chemistry, where ether derivatives are explored as allosteric modulators, and industrial chemistry, where ethers serve as solvents or intermediates in lignin model studies .

Properties

CAS No.

6382-14-5

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

pentoxymethylbenzene

InChI

InChI=1S/C12H18O/c1-2-3-7-10-13-11-12-8-5-4-6-9-12/h4-6,8-9H,2-3,7,10-11H2,1H3

InChI Key

RSDLTJVQMXAXCA-UHFFFAOYSA-N

Canonical SMILES

CCCCCOCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Benzyl Halide and Sodium Pentoxide

Reacting benzyl bromide with sodium pentoxide (NaOC₅H₁₁) in a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at 60–80°C for 6–12 hours yields this compound. Primary alkyl halides are preferred to avoid competing elimination reactions. For example:

C₆H₅CH₂Br + NaOC₅H₁₁ → C₆H₅CH₂OC₅H₁₁ + NaBr\text{C₆H₅CH₂Br + NaOC₅H₁₁ → C₆H₅CH₂OC₅H₁₁ + NaBr}

Yields depend on the purity of the alkoxide and steric hindrance. While specific data for this compound are limited in the literature, analogous reactions with primary alcohols report yields of 70–85% under optimized conditions.

Pentyl Halide and Sodium Benzyloxide

Alternatively, pentyl bromide may react with sodium benzyloxide (NaOCH₂C₆H₅). This route is less common due to the challenges of generating a stable benzyloxide ion, which requires rigorous anhydrous conditions. Side reactions, such as the formation of dibenzyl ether, can occur if residual moisture is present.

Key Considerations :

  • Solvent Choice : THF enhances alkoxide solubility, while DMF accelerates reaction rates.

  • Temperature : Elevated temperatures (80–100°C) improve kinetics but risk decomposition of heat-sensitive substrates.

In Situ Methylation of 2-Benzyloxypyridine

A modern alternative, developed by Smith et al., employs 2-benzyloxypyridine as a benzyl transfer agent. This method avoids the use of strong bases and is compatible with acid-sensitive substrates.

Reaction Protocol

  • Synthesis of 2-Benzyloxypyridine :
    Benzyl alcohol reacts with 2-chloropyridine in toluene under reflux with potassium hydroxide, achieving a 97% yield:

    C₆H₅CH₂OH + C₅H₄NCl → C₆H₅CH₂OC₅H₄N + KCl + H₂O\text{C₆H₅CH₂OH + C₅H₄NCl → C₆H₅CH₂OC₅H₄N + KCl + H₂O}
  • Benzylation of Pentanol :
    A mixture of pentanol (1.0 equiv), 2-benzyloxypyridine (2.0 equiv), and magnesium oxide (2.0 equiv) in toluene is treated with methyl triflate (2.0 equiv) at 0°C. The solution is warmed to 90°C and stirred for 24 hours. The active species, N-methyl-2-benzyloxypyridinium triflate , facilitates benzyl transfer via electrophilic substitution:

    C₅H₁₁OH + [C₆H₅CH₂OC₅H₄NMe]⁺ → C₆H₅CH₂OC₅H₁₁ + C₅H₄NMe + H₂O\text{C₅H₁₁OH + [C₆H₅CH₂OC₅H₄NMe]⁺ → C₆H₅CH₂OC₅H₁₁ + C₅H₄NMe + H₂O}

Performance Data :

ParameterValueSource
Yield80–89%
Reaction Time24 hours
SolventToluene
Temperature90°C

Advantages Over Traditional Methods

  • Neutral Conditions : Avoids strong bases, making it suitable for substrates prone to elimination or hydrolysis.

  • Scalability : The one-pot protocol simplifies purification, as magnesium oxide absorbs byproducts.

Comparative Analysis of Methods

MethodYieldConditionsAdvantagesLimitations
Williamson Synthesis70–85%Strong base, 80°CHigh selectivity for primary halidesSensitive to steric hindrance
2-Benzyloxypyridine80–89%Neutral, 90°CCompatible with acid-sensitive groupsRequires synthesis of pyridine reagent
Acid-Catalyzed Dehydration~50%High temperatureSimple reagentsLow yield, side reactions

Mechanistic Insights

Sₙ2 Pathway in Williamson Synthesis

The reaction proceeds via a bimolecular nucleophilic substitution, where the alkoxide attacks the electrophilic carbon of the alkyl halide. Primary halides favor this mechanism due to reduced steric hindrance.

Electrophilic Activation in Pyridine Method

Methyl triflate methylates 2-benzyloxypyridine, generating a pyridinium intermediate that acts as a benzyl cation equivalent. Magnesium oxide neutralizes triflic acid byproducts, shifting the equilibrium toward product formation .

Scientific Research Applications

Benzyl pentyl ether has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, polymers, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of Benzyl pentyl ether involves its interaction with molecular targets through its aromatic ring and ether linkage. The compound can participate in various chemical reactions, including electrophilic and nucleophilic substitutions, which allow it to modify biological molecules and pathways. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares benzyl pentyl ether with structurally related ethers:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C, estimated) Key Features
This compound C₁₂H₁₈O 164.25 ~250–270 Combines aromatic benzyl group with a lipophilic pentyl chain.
Benzyl ethyl ether C₉H₁₂O 136.19 ~200–220 Shorter alkyl chain; used in flavoring (e.g., cocoa products) .
Benzyl methyl ether C₈H₁₀O 122.17 ~180–190 Highly volatile; prone to solvolysis under acidic conditions .
Pentyl ether C₁₀H₂₂O 158.28 ~190–200 Symmetrical aliphatic ether; flammable, low polarity .
Benzyl phenyl ether C₁₃H₁₂O 184.24 ~290–300 Model compound for lignin studies; thermal stability (234 kJ/mol) .

Key Observations :

  • Thermal Stability : Benzyl phenyl ether’s bond dissociation energy (234 kJ/mol) suggests that this compound’s ether linkage is similarly labile under high-temperature or acidic conditions .
  • Volatility : Longer alkyl chains (e.g., pentyl) reduce volatility compared to methyl or ethyl ethers, aligning with trends in aliphatic ethers .

Q & A

Q. What are the standard laboratory methods for synthesizing benzyl pentyl ether, and how do reaction conditions influence yield?

this compound can be synthesized via:

  • Williamson Ether Synthesis : Reacting benzyl halides (e.g., benzyl chloride) with sodium pentoxide (NaOC₅H₁₁) in anhydrous conditions. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .
  • Hydrogenolysis : Using palladium catalysts to remove benzyl protecting groups from intermediates, as demonstrated in benzyl ether deprotection .
  • Catalytic Coupling : Palladium(0)-catalyzed arylation of alkyl phosphinates, followed by deprotection (applicable to benzyl ether derivatives) .

Q. Key factors affecting yield :

  • Temperature (higher rates at 60–100°C but risk side reactions).
  • Solvent choice (anhydrous conditions prevent hydrolysis).
  • Catalyst loading (e.g., 5–10 mol% Pd for efficient coupling) .

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

  • NMR Spectroscopy :
    • ¹H NMR : Benzyl protons (δ 4.5–4.8 ppm as a singlet), pentyl group protons (δ 0.8–1.6 ppm) .
    • ¹³C NMR : Ether oxygen-linked carbons (δ 70–75 ppm) .
  • IR Spectroscopy : C-O-C stretch at ~1100–1250 cm⁻¹ .
  • Gas Chromatography (GC) : Use polar columns (e.g., Agilent DB-WAX) for separation; retention time comparison with standards .

Q. What is the stability of this compound under acidic, basic, and oxidative conditions?

Based on benzyl ether stability data :

ConditionStability Profile
Acidic (pH < 1, 100°C) Rapid cleavage via SN1/SN2 mechanisms.
Basic (pH > 12) Stable at RT but degrades at 100°C.
Oxidative (KMnO₄) Ether linkage oxidizes to carbonyl groups.
Reductive (H₂/Pd) Benzyl group selectively hydrogenolyzed.

Advanced Research Questions

Q. What catalytic systems enhance the synthesis efficiency of this compound, and what mechanisms are involved?

  • Palladium Catalysts : Enable cross-coupling reactions (e.g., aryl halides with pentyl alkoxides) via oxidative addition and transmetalation steps .
  • Ionic Liquids : [bmim][Br] increases bromide nucleophilicity, facilitating etherification under mild conditions .
  • Polyphosphoric Acid (PPA) : Catalyzes benzyl group rearrangements, useful for derivative synthesis .

Q. How do acid-catalyzed rearrangements of this compound proceed, and what are the key intermediates?

  • Claisen Rearrangement : Under acidic conditions, the ether undergoes [3,3]-sigmatropic rearrangement to form γ,δ-unsaturated carbonyl compounds. Key intermediates include oxonium ions .
  • Benzyl Shift : PPA promotes migration of the benzyl group to phenolic oxygen, forming substituted benzylphenol derivatives .

Q. How should researchers address contradictions in reported thermochemical data for this compound?

  • Vapor Pressure Discrepancies : Compare methodologies (e.g., static vs. dynamic measurements in ).
  • Solution : Use standardized protocols (e.g., DSC for enthalpy of fusion) and validate purity via GC/MS .

Q. What are the challenges in analyzing this compound in complex mixtures, and how can they be mitigated?

  • GC Co-elution : Co-elution with similar ethers (e.g., dibenzyl ether) resolved using MS detection or tandem columns .
  • Quantitative NMR : Internal standards (e.g., 1,3,5-trimethoxybenzene) improve accuracy in integration .

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